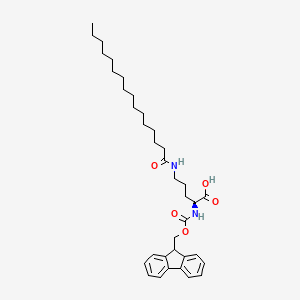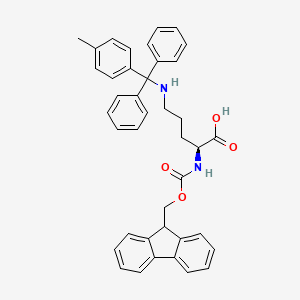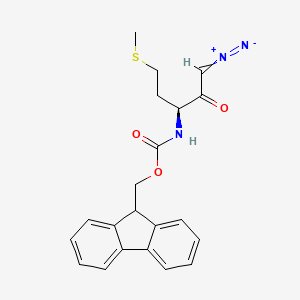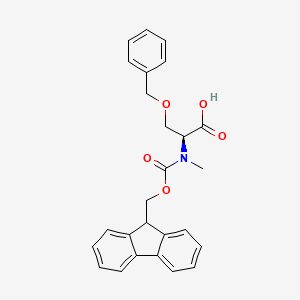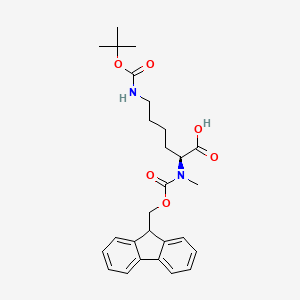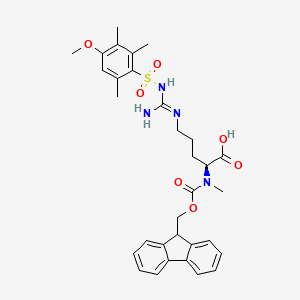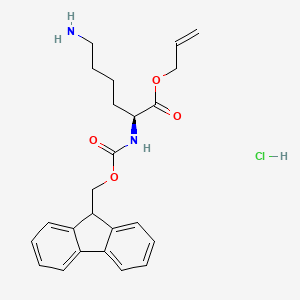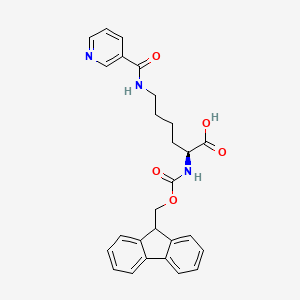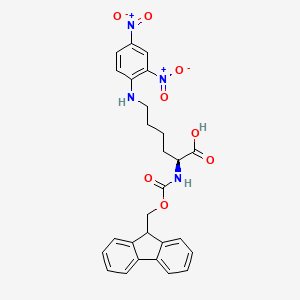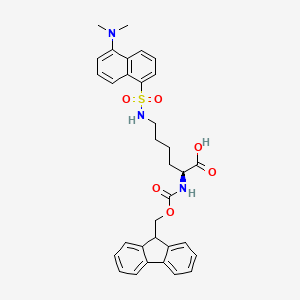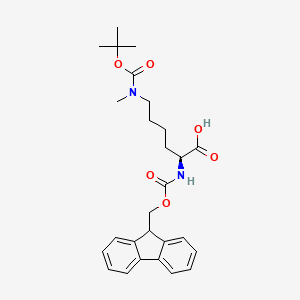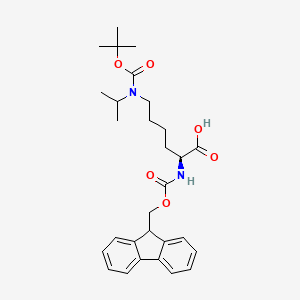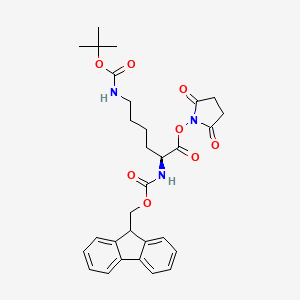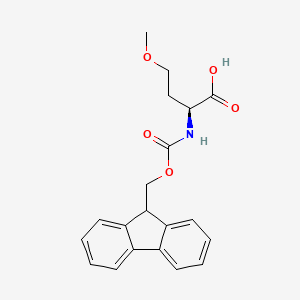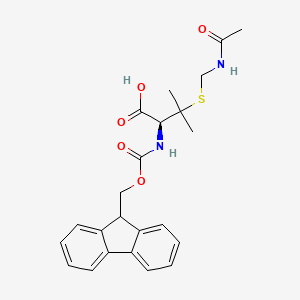
Fmoc-D-Pen(Acm)-OH
概要
説明
Fmoc-D-Penicillamine(Acetylmethyl)-OH is a derivative of penicillamine, an amino acid that is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol terminus. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Penicillamine(Acetylmethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting D-penicillamine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group is protected with an acetamidomethyl (Acm) group. This can be done by reacting the Fmoc-protected D-penicillamine with acetamidomethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-D-Penicillamine(Acetylmethyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-penicillamine are reacted with Fmoc-chloride and acetamidomethyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Penicillamine(Acetylmethyl)-OH.
化学反応の分析
Types of Reactions
Deprotection Reactions: The Fmoc and Acm groups can be removed under specific conditions to reveal the free amino and thiol groups, respectively.
Substitution Reactions: The thiol group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Deprotection of Fmoc Group: The Fmoc group can be removed using a base such as piperidine.
Deprotection of Acm Group: The Acm group can be removed using mercury(II) acetate or iodine in the presence of a base.
Major Products Formed
Free D-Penicillamine: After deprotection, the free amino and thiol groups of D-penicillamine are revealed.
Substituted Derivatives: Various substituted derivatives can be formed by reacting the thiol group with different electrophiles.
科学的研究の応用
Chemistry
Fmoc-D-Penicillamine(Acetylmethyl)-OH is widely used in peptide synthesis as a building block. The protecting groups allow for selective reactions, making it easier to synthesize complex peptides.
Biology
In biological research, this compound is used to study the role of penicillamine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs.
Medicine
Fmoc-D-Penicillamine(Acetylmethyl)-OH is used in the development of peptide-based therapeutics. The compound’s ability to form stable peptides makes it valuable in drug design.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents.
作用機序
The mechanism of action of Fmoc-D-Penicillamine(Acetylmethyl)-OH involves the selective protection and deprotection of the amino and thiol groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Acm group protects the thiol group, allowing for selective reactions at other sites. Upon deprotection, the free amino and thiol groups can participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
Fmoc-D-Penicillamine(Triphenylmethyl)-OH: Similar to Fmoc-D-Penicillamine(Acetylmethyl)-OH but with a triphenylmethyl group protecting the thiol group.
Fmoc-D-Cysteine(Acetylmethyl)-OH: Similar to Fmoc-D-Penicillamine(Acetylmethyl)-OH but with cysteine instead of penicillamine.
Uniqueness
Fmoc-D-Penicillamine(Acetylmethyl)-OH is unique due to its specific protecting groups, which provide selective protection for both the amino and thiol groups. This makes it particularly useful in the synthesis of complex peptides where selective reactions are required.
特性
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCJYNKTHOYRD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673985 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201531-77-3 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


